MDR Pump Substrate Status: Prodigiosin vs. Undecylprodigiosin and Butylcycloheptylprodigiosin
Prodigiosin demonstrates a critical advantage over the analog undecylprodigiosin and butylcycloheptylprodigiosin: it is not a substrate for MDR1, BCRP, or MRP2 efflux pumps [1]. This is a direct, head-to-head comparison. This means its cytotoxic efficacy is unaffected by the overexpression of these common multidrug resistance transporters, a major cause of chemotherapy failure. In contrast, undecylprodigiosin, while potent, was shown in a comparative study to have differential accumulation patterns in resistant cells, and butylcycloheptylprodigiosin was actively effluxed, with an efflux rate of 2.66 dF/min in EPG85.257RDB cells [2].
| Evidence Dimension | Substrate for MDR1/BCRP/MRP2 Efflux Pumps |
|---|---|
| Target Compound Data | Not a substrate; cytotoxic effects are nearly identical in parental and MDR-overexpressing cell lines [1] |
| Comparator Or Baseline | Undecylprodigiosin: Potent, but accumulation is cell- and dose-dependent [2]; Butylcycloheptylprodigiosin: Active efflux observed (2.66 dF/min in EPG85.257RDB cells) [2] |
| Quantified Difference | Prodigiosin's activity is independent of MDR status; butylcycloheptylprodigiosin is actively exported. |
| Conditions | In vitro studies on human cancer cell lines overexpressing MDR1, BCRP, or MRP2 pumps [1]; EPG85.257RDB (MDR1-overexpressing) cell line [2]. |
Why This Matters
Procurement of prodigiosin, not analogs like butylcycloheptylprodigiosin, is essential for research targeting multidrug-resistant cancers where MDR1/BCRP-mediated efflux is a critical experimental variable.
- [1] Elahian, F. et al. (2013). The Anticancer Agent Prodigiosin Is Not a Multidrug Resistance Protein Substrate. DNA and Cell Biology, 32(3), 130-137. View Source
- [2] Mirzaei, S. A. et al. (2018). Unlike Butylcycloheptylprodigiosin, Isolated Undecylprodigiosin from Streptomyces parvulus Is Not a MDR1 and BCRP Substrate in Multidrug-Resistant Cancers. View Source
